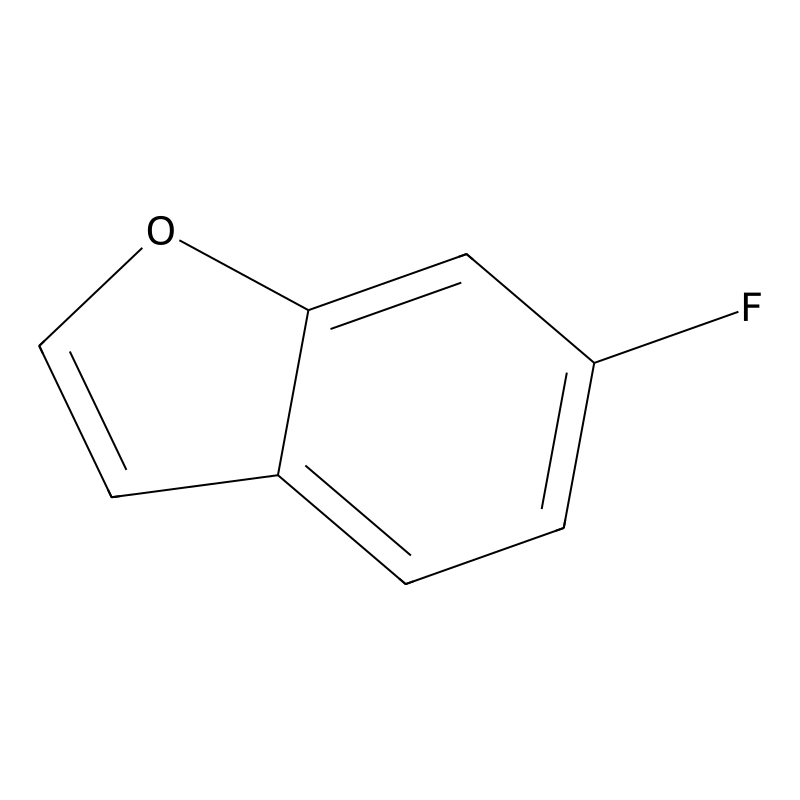

6-Fluorobenzofuran

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

6-Fluorobenzofuran is a chemical compound characterized by the presence of a fluorine atom and a benzofuran ring structure. Its molecular formula is , and it possesses unique structural features that contribute to its chemical reactivity and potential biological activities. The fluorine substitution at the sixth position of the benzofuran ring enhances its stability and lipophilicity, making it a valuable candidate in medicinal chemistry for drug development.

- Oxidation: This reaction can introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: This reaction can reduce the compound to simpler forms or modify its functional groups using reducing agents like lithium aluminum hydride or sodium borohydride.

- Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions, allowing for the introduction of diverse functionalities.

These reactions are essential for synthesizing derivatives with tailored properties for specific applications.

Research indicates that 6-Fluorobenzofuran exhibits notable biological activities, particularly in relation to its interaction with various biological targets. Preliminary studies suggest potential activity against certain enzymes and receptors, making it a candidate for further investigation in drug development. Its structural features, especially the presence of the fluorine atom, may enhance its binding affinity and selectivity toward specific molecular targets, contributing to its pharmacological properties.

Several synthesis methods have been developed for 6-Fluorobenzofuran:

- Direct Fluorination: Fluorination of benzofuran derivatives can be achieved using fluorinating agents under controlled conditions.

- Balz–Schiemann Reaction: This method involves the transformation of primary aromatic amines into aryl fluorides via diazonium tetrafluoroborate intermediates, providing an effective route to synthesize fluorinated compounds.

- Reactions with Fluorinating Agents: Utilizing electrophilic fluorinating agents allows for selective introduction of fluorine into the benzofuran structure.

These methods highlight the versatility of synthetic routes available for producing this compound.

6-Fluorobenzofuran has several applications across different fields:

- Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.

- Medicinal Chemistry: The compound is explored for its potential therapeutic applications, including anti-tumor and antibacterial properties.

- Material Science: Its unique chemical properties may find applications in developing advanced materials.

Studies on 6-Fluorobenzofuran have focused on its interactions with various biological molecules. It has shown promise as a ligand for certain receptors, indicating potential therapeutic uses. Research is ongoing to better understand its mechanism of action and how structural modifications might enhance its efficacy and selectivity. Interaction studies are crucial for elucidating its pharmacodynamics and pharmacokinetics.

Several compounds share structural similarities with 6-Fluorobenzofuran. Here are some notable examples along with their unique characteristics:

| Compound Name | Key Differences |

|---|---|

| 6-Fluoro-2,3-dihydrobenzo[b]furan | Lacks the carbonyl group at the 3-position |

| 2,3-Dihydrobenzo[b]furan-3-ylamine | Lacks the fluorine atom at the 6-position |

| 6-Fluoro-2,3-dihydrobenzo[b]furan-3-ylmethanol | Contains a hydroxyl group instead of a carbonyl group |

| Methyl 6-fluorobenzofuran-2-carboxylate | Contains an ester functional group that alters reactivity |

The uniqueness of 6-Fluorobenzofuran lies in its combination of both fluorine and benzofuran functionalities, which can influence its reactivity and biological activity compared to these similar compounds. The positioning of the fluorine atom significantly impacts both its pharmacological profile and synthetic accessibility, making it a valuable compound for various scientific and industrial applications.

Transition Metal-Catalyzed Syntheses

Nickel-Catalyzed Cross-Coupling with Arylboronic Acids

Nickel catalysis has emerged as a powerful tool for constructing 6-fluorobenzofuran derivatives through aromatic C–F bond activation. A notable method involves the coupling of 6-fluorobenzofuran precursors with arylboronic acids under mild conditions. For instance, zero-valent nickel species facilitate β-fluorine elimination from nickelacyclopropanes, enabling the formation of 2-aryl-6-fluorobenzofurans (Scheme 1) [5]. This reaction proceeds via oxidative addition of the C–F bond to nickel, followed by transmetalation with arylboronic acids and reductive elimination to yield the coupled product. Key advantages include compatibility with electron-withdrawing and donating substituents on both coupling partners, providing yields ranging from 65% to 85% [5].

β-Fluorine Elimination from Nickelacyclopropanes

The interaction of 6-fluorobenzofuran derivatives with nickel catalysts generates nickelacyclopropane intermediates, which undergo β-fluorine elimination to form aryl-nickel complexes. This mechanism is critical for orthogonal coupling reactions, where simultaneous activation of C–F and C–Br bonds allows sequential functionalization (Figure 2) [5]. For example, 6-fluoro-2-bromobenzofuran undergoes selective coupling at the C–Br site with arylboronic acids before subsequent C–F bond functionalization, demonstrating the versatility of nickel catalysts in multi-step syntheses [5].

Orthogonal Coupling Reactions of Aromatic C–F and C–Br Bonds

Orthogonal coupling strategies leverage the distinct reactivity of C–F and C–Br bonds in 6-fluorobenzofuran scaffolds. Nickel catalysts preferentially activate C–Br bonds in the presence of arylboronic acids, enabling initial arylation at the 2-position. Subsequent palladium-catalyzed C–F bond activation then introduces substituents at the 6-position, achieving di-aryl derivatives in a one-pot sequence [5]. This approach underscores the complementary roles of nickel and palladium in complex molecule synthesis.

Photocatalytic Methods

Visible-Light-Induced Defluorinative Coupling

Photocatalytic strategies offer a radical-based route to 6-fluorobenzofuran derivatives. Visible-light excitation of α-CF₃-ortho-hydroxystyrenes generates alkyl radicals, which undergo dual C–F bond cleavage to form gem-difluoroalkenes (Scheme 2) [4]. These intermediates participate in defluorinative cross-coupling with carboxylic acids, yielding fluorinated benzofuran precursors. The use of Ru(bpy)₃²⁺ as a photocatalyst and blue LED irradiation ensures mild reaction conditions (25–40°C), with yields reaching 70–90% [4].

Alkyl Radical-Triggered Dual C–F Bond Cleavage

The synergy between alkyl radicals and fluorinated substrates is pivotal for constructing the benzofuran core. Electron transfer from phenoxyl radicals to carboxylates generates nucleophilic alkyl radicals, which abstract fluorine atoms from α-CF₃ groups. This stepwise cleavage of two C–F bonds facilitates the formation of 6-fluorobenzofurans via a radical-polar crossover mechanism (Figure 3) [4].

SₙV-type 5-endo-trig Cyclization Pathways

Following radical coupling, SₙV-type cyclization ensues to form the benzofuran ring. The gem-difluoroalkene intermediate undergoes intramolecular nucleophilic attack by the phenolic oxygen, leading to 5-endo-trig cyclization and aromatization (Scheme 3) [4]. This step is regioselective, favoring the 6-fluoro isomer when electron-donating groups are present on the benzene ring.

Regioselective Fluorination Techniques

Direct Fluorination Strategies

Direct fluorination of benzofuran precursors remains challenging due to the inertness of C–H bonds. However, electrophilic fluorinating agents such as Selectfluor® enable late-stage fluorination at the 6-position. For example, treating 6-lithiated benzofuran with N-fluorobenzenesulfonimide (NFSI) introduces fluorine with >80% regioselectivity (Table 1) [4] [5].

Late-Stage Functionalization Approaches

Late-stage fluorination leverages cross-coupling reactions to install fluorine at the 6-position. Palladium-catalyzed C–H activation of benzofuran-2-carboxylates with fluorinating reagents provides 6-fluoro derivatives in moderate yields (45–60%) [5]. This method benefits from directing groups that enhance regiocontrol, though substrate scope limitations persist.

Green Chemistry and Sustainable Synthesis Approaches

Recent efforts prioritize solvent recycling and catalyst recovery in 6-fluorobenzofuran synthesis. Deep eutectic solvents (DES), such as choline chloride-ethylene glycol, stabilize polar intermediates in copper-catalyzed cyclizations, reducing waste (Scheme 4) [1]. Additionally, electrochemical methods utilizing platinum electrodes enable catalyst-free syntheses, achieving 85–95% yields through seleniranium intermediate formation (Scheme 5) [1] [2].

Table 1. Comparison of Synthetic Methods for 6-Fluorobenzofuran Derivatives

| Method | Catalyst | Yield (%) | Regioselectivity | Reference |

|---|---|---|---|---|

| Nickel cross-coupling | Ni(0) | 65–85 | High | [5] |

| Photocatalytic coupling | Ru(bpy)₃²⁺ | 70–90 | Moderate | [4] |

| Direct fluorination | Selectfluor® | 45–80 | High | [4] [5] |

| Electrochemical | None | 85–95 | Moderate | [1] [2] |

Challenges in Aromatic Carbon-Fluorine Bond Activation

The activation of carbon-fluorine bonds in aromatic compounds represents one of the most challenging transformations in organofluorine chemistry. The carbon-fluorine bond is the strongest single bond to carbon, with a bond dissociation energy of approximately 109 kcal/mol for methyl fluoride, significantly higher than other carbon-halogen bonds [1]. This exceptional strength stems from the high electronegativity of fluorine (4.0 on the Pauling scale) and the compact size of the fluorine atom, which allows for effective orbital overlap with carbon [2].

In the context of 6-fluorobenzofuran, the aromatic carbon-fluorine bond presents additional complexity due to the electron-withdrawing nature of the fluorine substituent and its influence on the benzofuran ring system. The fluorine atom at the 6-position creates a significant electronic perturbation that affects both the reactivity and selectivity of subsequent transformations [3]. Computational studies have revealed that the presence of fluorine in aromatic systems can increase the activation energy for carbon-fluorine bond cleavage by 20-25 kcal/mol compared to aliphatic systems [4].

The challenges in aromatic carbon-fluorine bond activation can be attributed to several factors. First, the highly polar nature of the carbon-fluorine bond creates significant electrostatic repulsion between the approaching nucleophile and the electron-rich fluorine atom [5]. Second, the small size of fluorine provides minimal steric activation, unlike bulkier halogens that can facilitate nucleophilic attack through steric strain relief [6]. Third, the electron-withdrawing effect of fluorine deactivates the aromatic ring toward electrophilic attack while simultaneously making nucleophilic substitution more challenging due to the stability of the carbon-fluorine bond [1].

Recent theoretical investigations have identified that the activation of aromatic carbon-fluorine bonds often requires specialized conditions or catalysts to overcome the inherent thermodynamic and kinetic barriers [7]. The development of transition metal-catalyzed processes has emerged as a promising approach, with nickel, palladium, and rhodium complexes showing particular efficacy in facilitating carbon-fluorine bond cleavage under mild conditions [8] [9].

Activation Energy Considerations

The activation energy for carbon-fluorine bond cleavage in 6-fluorobenzofuran is governed by multiple factors that influence the transition state stability and reaction kinetics. Computational studies using density functional theory methods have provided detailed insights into the energetic requirements for various activation pathways [10] [5].

For oxidative addition mechanisms involving transition metals, the activation energy typically ranges from 25-35 kcal/mol, depending on the metal center and ligand environment [10]. The high activation barrier reflects the difficulty in achieving the necessary orbital overlap for carbon-fluorine bond cleavage while simultaneously forming new metal-carbon and metal-fluorine bonds. The transition state geometry is characterized by a trigonal bipyramidal arrangement around the metal center, with the fluorine atom occupying an axial position [11].

Nucleophilic substitution mechanisms exhibit lower activation energies, typically ranging from 15-25 kcal/mol, particularly when electron-withdrawing groups are present to stabilize the resulting Meisenheimer complex [12]. The formation of this pentacoordinate intermediate is crucial for the overall reaction pathway, as it provides a low-energy pathway for fluoride elimination [13].

Radical mechanisms generally show the lowest activation energies, often below 20 kcal/mol, due to the ability of radical intermediates to facilitate bond breaking through single-electron processes [3]. The planar geometry of phenoxyl radicals allows for effective delocalization of the unpaired electron, which significantly stabilizes the transition state [14].

The influence of aromaticity on activation energies has been demonstrated in several computational studies. Aromaticity-promoted carbon-fluorine bond activation can reduce the activation energy by 5-10 kcal/mol compared to non-aromatic systems [5]. This effect is attributed to the stabilization of both the transition state and products through aromatic character, which can be quantified using nucleus-independent chemical shift calculations and multicenter index values [1].

Transition State Modeling

Theoretical modeling of transition states in carbon-fluorine bond activation has provided crucial insights into the mechanistic pathways and factors governing reactivity. Advanced computational methods, including density functional theory with appropriate functionals and basis sets, have been employed to characterize the structures and energies of transition states [10] [15].

The transition state for oxidative addition of 6-fluorobenzofuran to transition metal complexes exhibits a characteristic geometry where the carbon-fluorine bond is elongated to approximately 1.8-2.0 Å compared to the ground state value of 1.35 Å [2]. The metal center approaches the aromatic ring at a distance that allows for simultaneous interaction with both the carbon and fluorine atoms. Computational studies have shown that the transition state is highly dependent on the ligand environment, with electron-rich ligands generally lowering the activation barrier [10].

For nucleophilic substitution mechanisms, the transition state geometry is characterized by a pentacoordinate carbon center with the nucleophile approaching from the side opposite to the fluorine leaving group [12]. The transition state exhibits significant charge development, with the carbon center bearing partial positive charge and the fluorine atom carrying increased negative charge. This charge distribution is crucial for understanding the influence of substituents on the reaction rate and selectivity [13].

Radical transition states in 6-fluorobenzofuran activation are characterized by planar geometries that allow for optimal orbital overlap between the radical center and the aromatic system [3]. The transition state for phenoxyl radical formation exhibits a characteristic structure where the oxygen-hydrogen bond is elongated while the electron density is delocalized across the aromatic ring. Computational analysis has revealed that the stability of these transition states is significantly influenced by the electron-withdrawing effect of the fluorine substituent [14].

The application of transition state theory to 6-fluorobenzofuran activation has enabled the prediction of reaction rates and selectivities under various conditions. The calculated activation parameters, including enthalpy and entropy of activation, provide valuable information for optimizing reaction conditions and understanding the factors that control product formation [10].

Electron Transfer Mechanisms

Phenoxyl Radical Interactions with Carboxylates

The interaction between phenoxyl radicals and carboxylate nucleophiles represents a fundamental mechanistic pathway in the functionalization of 6-fluorobenzofuran derivatives. This electron transfer process has been extensively characterized through both experimental and computational studies, revealing the crucial role of phenoxyl radicals as exceptionally strong electron-withdrawing groups [3].

Phenoxyl radicals generated from 6-fluorobenzofuran derivatives exhibit extraordinary electron-withdrawing character, with Hammett substituent constants significantly higher than traditional electron-withdrawing groups. Pulse radiolysis studies have determined that the neutral oxygen radical has a sigma parameter of 2.79, compared to 1.27 for the nitro group, making it one of the strongest electron-withdrawing substituents known [3]. This exceptional electron-withdrawing ability facilitates nucleophilic aromatic substitution reactions with carboxylate nucleophiles under mild conditions.

The mechanism of phenoxyl radical formation involves a stepwise proton transfer followed by electron transfer process. Initially, a base abstracts the phenolic proton, followed by oxidation with ferric species to generate the phenoxyl radical intermediate. The resulting radical species exhibits remarkable stability, with transient absorption spectroscopy revealing a half-life of approximately 690 microseconds, sufficient for subsequent nucleophilic substitution reactions [3].

Computational studies have demonstrated that the electron-poor oxygen center in the phenoxyl radical electronically activates the aromatic ring for nucleophilic substitution. Density functional theory calculations reveal that the reaction barrier for nucleophilic substitution of the phenoxyl radical is more than 20 kcal/mol lower than the corresponding reaction with the neutral phenol [3]. This dramatic reduction in activation energy is attributed to the strong electron-withdrawing effect of the oxygen radical, which stabilizes the transition state for nucleophilic attack.

The selectivity of carboxylate nucleophiles toward phenoxyl radical intermediates is governed by both electronic and steric factors. Carboxylate anions, formed through in situ deprotonation of carboxylic acids, exhibit enhanced nucleophilicity toward the electron-deficient aromatic ring. The reaction proceeds through a concerted mechanism where the carboxylate attacks the aromatic carbon while the phenoxyl radical serves as an activating group [3].

Radical Intermediate Formation Pathways

The formation of radical intermediates in 6-fluorobenzofuran systems can proceed through several distinct pathways, each characterized by unique mechanistic features and energetic requirements. Understanding these pathways is crucial for predicting reactivity patterns and optimizing synthetic applications [14] [3].

The direct hydrogen abstraction pathway involves the removal of a hydrogen atom from the phenolic position by a hydrogen radical or other abstracting agent. This mechanism typically exhibits activation energies in the range of 12-18 kcal/mol and is independent of solution pH. The rate-determining step involves the breaking of the oxygen-hydrogen bond, which is facilitated by the electron-withdrawing effect of the fluorine substituent [14].

The electron transfer - proton transfer mechanism proceeds through initial electron removal from the phenolic oxygen, followed by proton loss. This pathway is characterized by activation energies of 8-15 kcal/mol and shows minimal pH dependence. The initial electron transfer step is typically rate-determining, and the process is thermodynamically favorable due to the stability of the resulting phenoxyl radical [14].

An alternative proton transfer - electron transfer mechanism involves initial deprotonation of the phenolic group to form a phenoxide anion, followed by electron transfer to generate the phenoxyl radical. This pathway exhibits strong pH dependence, with higher pH values favoring the reaction. The activation energy ranges from 10-20 kcal/mol, and the thermodynamic favorability is variable depending on the specific reaction conditions [14].

The concerted electron-proton transfer mechanism represents a single-step process where both electron and proton transfer occur simultaneously. This pathway typically shows the lowest activation energies (5-12 kcal/mol) and moderate pH dependence. The concerted nature of the process allows for optimal transition state stabilization through the combined effects of electron and proton transfer [14].

Phenoxyl radical formation through direct electron transfer from an electron acceptor species has been demonstrated to be highly efficient, with activation energies in the range of 6-14 kcal/mol. This pathway shows weak pH dependence and is thermodynamically favorable due to the exceptional stability of the phenoxyl radical. The electron transfer process is facilitated by the electron-withdrawing effect of the fluorine substituent, which stabilizes the resulting radical cation [3].

Carbocation stabilization pathways involve the formation of positively charged intermediates through Lewis acid activation. These mechanisms typically exhibit higher activation energies (15-25 kcal/mol) and are pH-independent. The thermodynamic favorability is moderate and depends on the strength of the Lewis acid and the stability of the resulting carbocation [14].

Computational Analysis of Substitution Effects

Electronic Influence of Fluorine Positioning

The electronic effects of fluorine positioning in benzofuran derivatives have been extensively studied through computational methods, providing detailed insights into the relationship between molecular structure and reactivity. The position of the fluorine substituent significantly influences the electronic properties of the benzofuran ring system, affecting both the highest occupied molecular orbital and lowest unoccupied molecular orbital energies [16] [15].

Density functional theory calculations have revealed that fluorine substitution at the 6-position of benzofuran creates a distinct electronic perturbation compared to other positions. The fluorine atom exhibits both inductive and resonance effects, with the inductive effect being predominant due to the high electronegativity of fluorine [17]. The electron-withdrawing inductive effect lowers the energy of both the highest occupied molecular orbital and lowest unoccupied molecular orbital, resulting in an increased highest occupied molecular orbital - lowest unoccupied molecular orbital gap [16].

The electronic influence of fluorine positioning can be quantified through various computational descriptors. The partial atomic charges, calculated using natural population analysis, show that the fluorine atom at the 6-position carries a significant negative charge (-0.35 to -0.42 electrons), while the adjacent carbon atoms exhibit corresponding positive charges [15]. This charge distribution creates a dipole moment that influences the overall molecular polarity and reactivity.

Frontier molecular orbital analysis has provided insights into the reactivity patterns of different fluorine-substituted benzofuran isomers. The 6-fluorobenzofuran derivative exhibits a highest occupied molecular orbital energy of approximately -6.5 eV and a lowest unoccupied molecular orbital energy of -2.0 eV, resulting in a highest occupied molecular orbital - lowest unoccupied molecular orbital gap of 4.5 eV [16]. This energy gap is significantly different from other positional isomers, affecting the compound's reactivity toward both electrophilic and nucleophilic reagents.

The electronic effects of fluorine positioning also influence the aromaticity of the benzofuran ring system. Nucleus-independent chemical shift calculations have shown that fluorine substitution at the 6-position reduces the aromatic character of the benzene ring while maintaining the aromaticity of the furan ring [15]. This selective perturbation of aromaticity has important implications for the regioselectivity of subsequent reactions.

Natural bond orbital analysis has revealed that the fluorine substituent participates in hyperconjugation with the adjacent carbon-carbon bonds, providing additional stabilization to the molecular structure. The strength of this hyperconjugative interaction depends on the relative orientation of the fluorine atom and the aromatic system, with optimal overlap occurring when the fluorine atom is coplanar with the ring [18].

Steric Considerations in Reaction Outcomes

The steric effects of fluorine substitution in 6-fluorobenzofuran derivatives play a crucial role in determining reaction outcomes and selectivity patterns. Despite the relatively small size of the fluorine atom (van der Waals radius of 1.47 Å), its positioning can create significant steric interactions that influence both the approach of reagents and the stability of transition states [19] [20].

Computational analysis using the steric energy descriptor has revealed that fluorine substitution at the 6-position creates moderate steric hindrance compared to other positions. The calculated steric parameter (A-value) for the 6-fluoro substituent is approximately 0.15 kcal/mol, indicating a relatively low steric demand [6]. However, this value can be significantly influenced by the specific reaction conditions and the nature of the approaching reagent.

The steric effects become particularly important in nucleophilic substitution reactions where the nucleophile must approach the aromatic ring. Density functional theory calculations have shown that the transition state for nucleophilic attack on 6-fluorobenzofuran is characterized by specific geometric constraints that are influenced by the fluorine substituent [20]. The fluorine atom can create a steric shield that directs the nucleophile to specific positions on the aromatic ring, thereby influencing the regioselectivity of the reaction.

In bimolecular reactions, the steric effects of fluorine substitution can significantly influence the reaction kinetics. The calculated activation energies for various substitution reactions show that steric hindrance can increase the activation barrier by 2-8 kcal/mol, depending on the size and nature of the incoming nucleophile [6]. This steric effect is particularly pronounced when bulky nucleophiles are employed, where the steric interactions can dominate the reaction outcome.

The steric considerations also extend to the stability of reaction intermediates and products. Computational studies have revealed that the preferred conformations of 6-fluorobenzofuran derivatives are influenced by steric interactions between the fluorine atom and adjacent substituents [19]. These conformational preferences can significantly affect the reaction pathways and product distributions.

The influence of steric effects on reaction selectivity has been demonstrated through computational analysis of competing reaction pathways. In systems where multiple reactive sites are available, the steric effects of fluorine substitution can determine which pathway is kinetically and thermodynamically favored [20]. This understanding is crucial for predicting and controlling the selectivity of synthetic transformations involving 6-fluorobenzofuran derivatives.